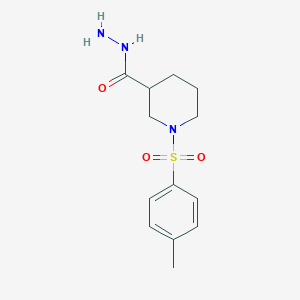

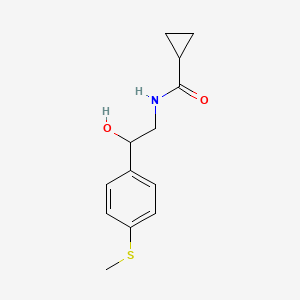

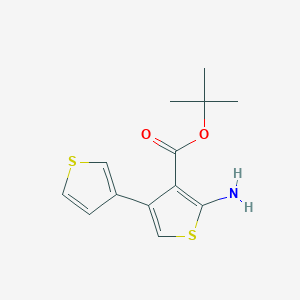

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide" is a cyclopropane derivative, which is a class of compounds characterized by a three-membered ring structure that imparts significant strain and unique chemical properties. Cyclopropane derivatives are of interest in medicinal chemistry due to their conformational rigidity and potential biological activity.

Synthesis Analysis

The synthesis of cyclopropane derivatives can involve various strategies, including nucleophilic substitution reactions and ester hydrolysis. For instance, a synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was established through multi-step nucleophilic substitution reaction and ester hydrolysis, starting from commercially available precursors . Similarly, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which share a structural motif with the compound , was achieved through reactions characterized by IR spectroscopy and 1H-NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often characterized by X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring, stabilized by an intramolecular hydrogen bond . This suggests that similar cyclopropane derivatives, including the compound of interest, may also exhibit specific conformational features and intramolecular interactions.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strain in the three-membered ring and the presence of functional groups. The adjacent substituents on a cyclopropane ring can exert steric repulsion, influencing the reactivity and conformation of the molecule . Additionally, thermal-induced dimerization cyclization reactions have been observed in related compounds, such as ethyl N-(styrylcarbamoyl)acetates, leading to the formation of pyridone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The steric repulsion between adjacent substituents on the cyclopropane ring can lead to conformational restriction, which is relevant for the design of potent NMDA receptor antagonists . The crystal structure analysis of related compounds provides insights into the molecular conformation, which is crucial for understanding the physical properties, such as solubility and melting point, as well as the chemical reactivity .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Studies on compounds with structural similarities to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide reveal insights into pharmacokinetics and drug metabolism. For instance, the metabolism and disposition of specific receptor agonists or antagonists in humans following oral administration have been extensively studied. These studies provide a foundation for understanding how similar compounds might be absorbed, distributed, metabolized, and excreted in the human body. For example, the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the pathways involved in oxidative deamination, oxidative hydroxylation, and carbamate formation (Shaffer et al., 2008).

Toxicological Studies

Toxicological evaluations of similar compounds provide insights into potential safety profiles and the mechanisms of action underlying toxic effects. For example, studies on the kinetics of elimination of urinary metabolites of acrylamide in humans have shed light on the metabolic pathways involved in the detoxification and excretion processes, which are crucial for assessing the safety of chemical exposure (Fennell et al., 2006). Additionally, research into the metabolism of acrylamide and its conversion into glycidamide in humans underscores the importance of understanding the metabolic conversion processes for evaluating the carcinogenic potential of compounds (Hartmann et al., 2009).

Clinical Trials and Drug Efficacy

The clinical trials phase is a critical step in the development of new therapeutic agents. Studies on structurally related compounds, such as phase I trials of cytotoxic agents like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), provide valuable data on the maximum tolerated doses, dose-limiting toxicities, and potential therapeutic applications. Such research is essential for guiding the clinical development of new drugs and understanding their efficacy and safety profiles in human subjects (McCrystal et al., 1999).

properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-17-11-6-4-9(5-7-11)12(15)8-14-13(16)10-2-3-10/h4-7,10,12,15H,2-3,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWFFRUOAAILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)